molecular formula C19H22BClO3 B6323584 2-(2-Benzyloxy-5-chlorophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane CAS No. 2096996-65-3

2-(2-Benzyloxy-5-chlorophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane

Cat. No. B6323584
CAS RN: 2096996-65-3
M. Wt: 344.6 g/mol
InChI Key: ZJKILIFBEZKLGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Benzyloxy-5-chlorophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane (2-BCTMD) is a boron-containing heterocyclic compound that has been studied in recent years due to its potential applications in scientific research and biochemistry. This compound has been used in a variety of experiments, and

Scientific Research Applications

2-(2-Benzyloxy-5-chlorophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has been used in a variety of scientific research applications, including in studies of the mechanisms of action of drugs, as a potential inhibitor of certain enzymes, and as a fluorescent probe for imaging in cells. It has also been used to study the structure and function of proteins and to investigate the mechanism of action of certain drugs.

Mechanism of Action

2-(2-Benzyloxy-5-chlorophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane is believed to act as a competitive inhibitor of certain enzymes, specifically those involved in the metabolism of drugs. It has also been shown to interact with certain proteins and to affect their structure and function.
Biochemical and Physiological Effects
2-(2-Benzyloxy-5-chlorophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, to interact with certain proteins and to affect their structure and function, and to act as a fluorescent probe for imaging in cells.

Advantages and Limitations for Lab Experiments

2-(2-Benzyloxy-5-chlorophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has several advantages for use in laboratory experiments. It is relatively easy to synthesize, is relatively stable, and is relatively non-toxic. However, it can be difficult to obtain in large quantities, and it can be expensive.

Future Directions

2-(2-Benzyloxy-5-chlorophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has potential applications in a variety of fields, including drug development, biochemistry, and imaging. It could be used to develop new drugs and to study the mechanisms of action of existing drugs. It could also be used in biochemical studies to investigate the structure and function of proteins, and as a fluorescent probe for imaging in cells. Additionally, it could be used to study the effects of drugs on biochemical and physiological processes.

Synthesis Methods

2-(2-Benzyloxy-5-chlorophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane can be synthesized using a variety of methods, including the reaction of 2-chloro-5-benzyloxybenzaldehyde with 4,4,6-trimethyl-1,3,2-dioxaborinane in the presence of a base such as potassium carbonate. This reaction yields 2-(2-Benzyloxy-5-chlorophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane as a white solid in a yield of approximately 80%.

properties

IUPAC Name

2-(5-chloro-2-phenylmethoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22BClO3/c1-14-12-19(2,3)24-20(23-14)17-11-16(21)9-10-18(17)22-13-15-7-5-4-6-8-15/h4-11,14H,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJKILIFBEZKLGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(CC(O1)(C)C)C)C2=C(C=CC(=C2)Cl)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22BClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Benzyloxy-5-chlorophenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.